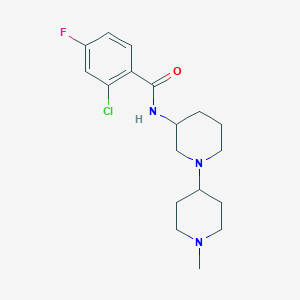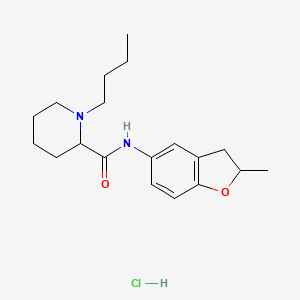![molecular formula C19H20N4OS B6010296 N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide](/img/structure/B6010296.png)
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide, also known as MTEB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MTEB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. This compound has also been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide is its broad spectrum of activity against different types of cancer cells. It has also been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for the research and development of N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This will help to optimize its therapeutic potential and identify potential drug targets for the development of new therapeutic agents. Another direction is to investigate the potential of this compound in combination with other drugs or therapies to enhance its efficacy. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
合成方法
The synthesis of N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide involves the reaction of 2-chloro-N-(5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl)acetamide with 2-(methylthio)benzoyl chloride in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a purity of more than 98%.
科学研究应用
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-proliferative properties. This compound has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-13(22-19(24)15-8-4-5-9-17(15)25-3)16-12-21-23(14(16)2)18-10-6-7-11-20-18/h4-13H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIBBNGICYROED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6010219.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010231.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6010244.png)
![1-(4-methoxybenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6010252.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6010258.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6010262.png)

![2-(dimethylamino)-7-{[2-(methylthio)pyridin-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6010269.png)
![5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6010285.png)
![3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6010293.png)
![2-[4-(4-azaspiro[2.5]oct-4-ylmethyl)phenyl]-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6010302.png)
![5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6010307.png)

